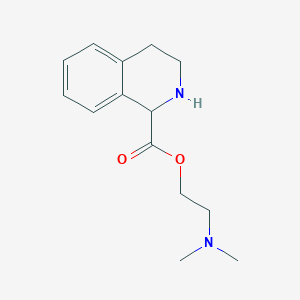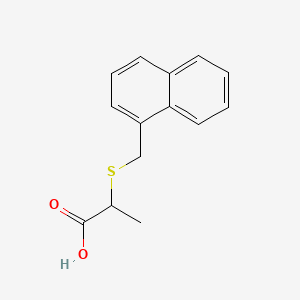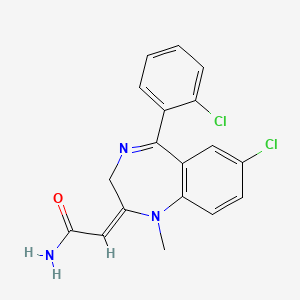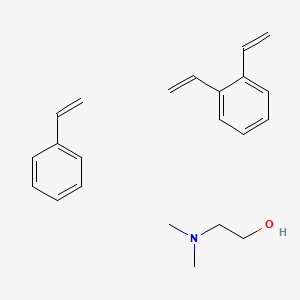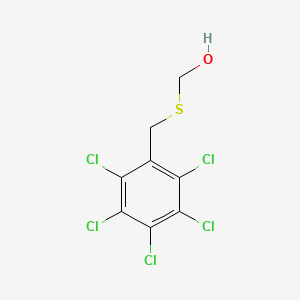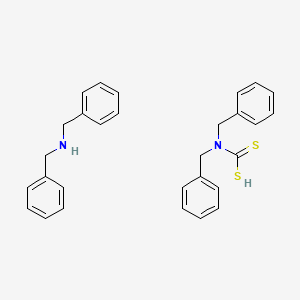
Dibenzylammonium dibenzyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzylammonium dibenzyldithiocarbamate is a chemical compound with the molecular formula C29H30N2S2 and a molecular weight of 470.69 g/mol . It is primarily used for the enrichment of heavy metals and is known for its high purity, typically ≥97.0% . This compound is often utilized in analytical chemistry for the precipitation of trace amounts of heavy metals for subsequent analysis by techniques such as x-ray fluorescence spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzylammonium dibenzyldithiocarbamate can be synthesized through the reaction of dibenzylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:
- A base, such as sodium hydroxide, is introduced to facilitate the reaction.
- The mixture is stirred at room temperature until the reaction is complete, forming dibenzyldithiocarbamate.
- The product is then purified by recrystallization .
Dibenzylamine: is dissolved in an appropriate solvent such as ethanol.
Carbon disulfide: is added to the solution.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzylammonium dibenzyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, amines, or alcohols.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates .
Applications De Recherche Scientifique
Dibenzylammonium dibenzyldithiocarbamate has a wide range of applications in scientific research:
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the purification of water by removing trace metal contaminants.
Mécanisme D'action
The mechanism by which dibenzylammonium dibenzyldithiocarbamate exerts its effects involves the formation of complexes with metal ions. The dithiocarbamate group has a high affinity for metal ions, allowing it to effectively bind and precipitate them from solutions. This property is particularly useful in analytical chemistry and environmental science for the detection and removal of trace metals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium dibenzyldithiocarbamate
- Zinc diethyldithiocarbamate
- Copper diethyldithiocarbamate
Uniqueness
Dibenzylammonium dibenzyldithiocarbamate is unique due to its high purity and specific application in the enrichment of heavy metals. Unlike other dithiocarbamates, it is particularly effective in the precipitation of trace metals, making it valuable in analytical and environmental applications .
Propriétés
Numéro CAS |
66216-84-0 |
|---|---|
Formule moléculaire |
C29H30N2S2 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
N-benzyl-1-phenylmethanamine;dibenzylcarbamodithioic acid |
InChI |
InChI=1S/C15H15NS2.C14H15N/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18);1-10,15H,11-12H2 |
Clé InChI |
TVQBOCMFTVVKMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC2=CC=CC=C2.C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



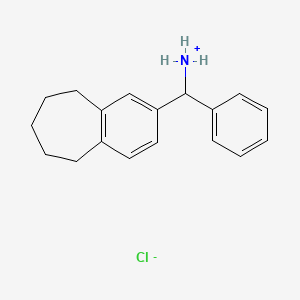
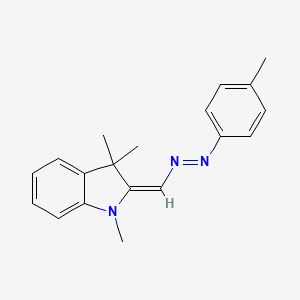
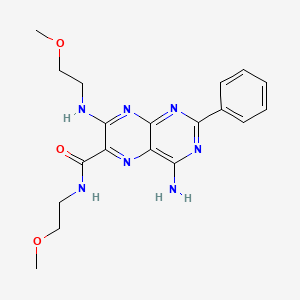
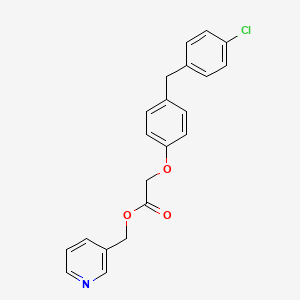
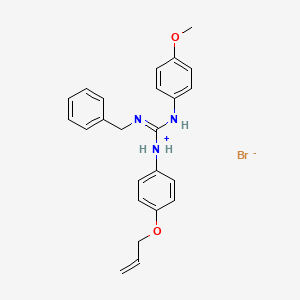
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
